molecular formula C4H7N3O B1313798 (1-Methyl-1H-1,2,3-triazol-5-yl)methanol CAS No. 77177-12-9

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No. B1313798
CAS RN: 77177-12-9
M. Wt: 113.12 g/mol
InChI Key: DLLDJWMWMVUIDZ-UHFFFAOYSA-N
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Description

“(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” is an organic compound with the CAS Number: 77177-12-9 . It has a molecular weight of 113.12 . The compound is typically stored at room temperature and has a physical form of oil .


Synthesis Analysis

The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material, (S)-(-) ethyl lactate, underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The InChI Code of “this compound” is 1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 . This indicates the presence of a methyl group attached to the 1H-1,2,3-triazol-5-yl moiety and a methanol group .


Physical And Chemical Properties Analysis

“this compound” is an oil-like substance that is stored at room temperature . It has a molecular weight of 113.12 .

Scientific Research Applications

Anticancer Activity

(1-Methyl-1H-1,2,3-triazol-5-yl)methanol and its derivatives have been explored for their potential anticancer activities. Notably, aziridine-1,2,3-triazole hybrid derivatives, synthesized from these compounds, have shown significant efficacy against human leukemia and hepatoma cells (Dong, Wu, & Gao, 2017). This highlights the compound's potential as a basis for developing new anticancer agents.

Catalysis and Organic Synthesis

The compound has also been utilized in catalysis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. A study revealed the synthesis of a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure, which proved efficient under various conditions, including in water and neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009). Such applications demonstrate the compound's versatility in synthetic chemistry.

Corrosion Inhibition

Another significant application is in the field of corrosion science. Derivatives of 1-Methyl-1H-1,2,3-triazol-5-yl)methanol have been studied as corrosion inhibitors for mild steel in acidic media. Research indicates that these compounds exhibit strong interaction with steel surfaces, leading to effective corrosion protection(Ma, Qi, He, Tang, & Lu, 2017). This suggests their potential use in industrial settings where corrosion resistance is crucial.

Photophysical Properties

Furthermore, the photophysical properties of certain derivatives have been explored. For instance, studies on chloroquinoline based chalcones containing 1,2,3-triazole moiety, synthesized from such compounds, have shown unique absorbance and fluorescence spectra in methanol (Singh, Sindhu, & Khurana, 2015). These findings open avenues for their application in photophysical and photochemical research.

Molecular Structure Analysis

Additionally, the molecular structures of various derivatives have been characterized using techniques like X-ray diffraction and NMR spectroscopy. This structural analysis is crucial for understanding the compound's chemical properties and potential applications in various fields (Dong, Huo, 2009).

Safety and Hazards

The safety information for “(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” indicates a GHS07 pictogram and a signal word "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for “(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” and similar compounds could involve further exploration of their potential as enzyme inhibitors . The development of new series of triazole derivatives as good inhibitors against enzymes like carbonic anhydrase-II has been suggested .

properties

IUPAC Name

(3-methyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLDJWMWMVUIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505832
Record name (1-Methyl-1H-1,2,3-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77177-12-9
Record name (1-Methyl-1H-1,2,3-triazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-1,2,3-triazol-5-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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